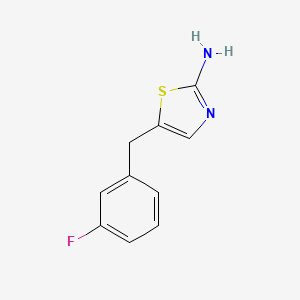

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine

描述

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorobenzyl group at the 5-position of the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-fluorobenzyl chloride with the thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.

化学反应分析

Types of Reactions

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research has shown that thiazole derivatives, including 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine, exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-based compounds that demonstrated potent activity against cancer cell lines. For instance, compounds related to this structure were evaluated for their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for cancer cell division .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Tubulin inhibition |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 10 | Tubulin polymerization inhibition |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In vitro studies have shown that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, neuroprotective assays indicated that specific thiazole compounds could reduce inflammatory cytokines in neuronal cell lines exposed to harmful stimuli .

Cholinesterase Inhibition

Another significant application of this compound is in the development of cholinesterase inhibitors. These compounds are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported that certain derivatives exhibit dual cholinesterase inhibition, making them potential candidates for further development in neuropharmacology .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits promising antibacterial properties, indicating potential applications in treating infections caused by resistant strains of bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chromobacterium violaceum | TBD |

Case Study: Synthesis and Evaluation

A comprehensive study synthesized a series of thiazole derivatives and evaluated their biological activities. Among these compounds, the one related to this compound showed significant promise as a dual-action cholinesterase inhibitor and exhibited moderate cytotoxicity against cancer cell lines .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of thiazole derivatives against oxidative stress in neuronal cells. The findings indicated a substantial reduction in cell death and inflammatory markers when treated with selected compounds from the series .

作用机制

The mechanism of action of 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Similar Compounds

5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide: Another fluorobenzyl derivative with a different heterocyclic core.

3-Fluorobenzyl alcohol: A simpler fluorobenzyl compound with different functional groups.

Uniqueness

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine is unique due to the combination of the thiazole ring and the fluorobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

生物活性

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thiourea under basic conditions.

- Introduction of the Fluorobenzyl Group : This is accomplished via nucleophilic substitution using 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit various bacterial strains:

- Gram-positive bacteria : Compounds similar to this compound have shown activity against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Notable activity against Candida albicans and Aspergillus niger has been reported, with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The thiazole moiety has been linked to anticancer properties due to its ability to inhibit key enzymes involved in tumor growth. For example, compounds targeting aurora kinase have shown promising results in reducing tumor cell viability. In vitro studies have indicated that certain thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including:

- MCF7 (breast cancer)

- HT29 (colon cancer)

- NCI-H522 (lung cancer)

The effectiveness of these compounds is often quantified by their IC50 values, with some derivatives exhibiting IC50 values as low as 0.06 µM .

The biological activity of this compound is attributed to its structural features that facilitate interaction with biological targets:

- The fluorobenzyl group enhances binding affinity to specific enzymes or receptors.

- The thiazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound | Structure | Activity Profile |

|---|---|---|

| 5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide | Triazole derivative | Antimicrobial |

| 3-Fluorobenzyl alcohol | Simpler fluorobenzyl compound | Limited biological activity |

| 2-Amino-1,3-thiadiazole | Related thiadiazole compound | Broad-spectrum antimicrobial and anticancer activity |

This compound stands out due to its specific combination of the thiazole ring and fluorobenzyl group, which confers distinct reactivity and biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antibacterial activity against multiple strains with MIC values comparable to established antibiotics .

- Anticancer Potential : Research involving various thiazole derivatives indicated substantial cytotoxic effects on cancer cell lines, suggesting potential as lead compounds for drug development targeting specific cancers .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 3-fluorobenzyl halides (e.g., chloride or bromide) with 2-aminothiazole derivatives. For example:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromo esters under reflux conditions in polar solvents (e.g., ethanol or DMF).

Benzylation : Reacting the pre-formed 2-aminothiazole core with 3-fluorobenzyl halides in the presence of a base (e.g., K₂CO₃) to facilitate substitution .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization.

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation employs:

- X-ray Crystallography : Resolve bond lengths, angles, and crystal packing (e.g., C–F bond length ~1.35 Å, thiazole ring planarity). Single-crystal XRD requires high-quality crystals grown via slow evaporation .

- Spectroscopy :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 7.4–7.1 (m, Ar–H), δ 4.3 (s, CH₂) |

| XRD | Space Group P2₁/c, Z = 4 |

Q. What analytical methods detect impurities in this compound?

Methodological Answer:

- HPLC-MS : Quantify residual solvents (e.g., DMF) or unreacted intermediates. Use C18 columns with acetonitrile/water gradients.

- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical).

- TGA/DSC : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can ultrasound/microwave irradiation optimize the synthesis of this compound?

Methodological Answer:

- Ultrasound-Assisted Synthesis : Enhances reaction rates via cavitation, reducing time from hours to minutes (e.g., 92% yield in 30 min vs. 6 hr conventionally) .

- Microwave Irradiation : Enables rapid heating (100–150°C) in sealed vessels, improving regioselectivity and reducing side products. Optimize power (300–500 W) and solvent (e.g., DMSO) .

Data Table :

| Method | Time | Yield |

|---|---|---|

| Conventional | 6 hr | 75% |

| Ultrasound | 30 min | 92% |

Q. How do density functional theory (DFT) calculations aid in studying this compound?

Methodological Answer: DFT (e.g., B3LYP/6-311+G(d,p)) predicts:

- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) to assess reactivity.

- Vibrational Frequencies : Match computed IR spectra with experimental data.

- Solvent Effects : Use PCM models to simulate polarity impacts on stability .

Note : Validate computational results with experimental XRD/NMR data to address discrepancies .

Q. How to resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Reparameterize Functionals : If DFT underestimates C–F bond polarity, hybrid functionals (e.g., M06-2X) may improve accuracy .

- Check Crystal Packing : XRD may reveal intermolecular interactions (e.g., hydrogen bonds) that DFT gas-phase models miss .

- Statistical Analysis : Use RMSD values to quantify deviations in bond lengths/angles (>0.05 Å suggests model inadequacy) .

Q. What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : MIC tests against S. aureus/C. albicans (96-well plate, 24–48 hr incubation) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

- In Silico Docking : Target enzymes (e.g., DHFR or kinases) using AutoDock Vina. Validate with SAR studies .

Q. What challenges arise in crystallizing this compound for XRD?

Methodological Answer:

- Crystal Growth : Slow evaporation from DCM/hexane mixtures at 4°C. Add seed crystals if nucleation is erratic.

- Disorder Handling : Fluorobenzyl groups may exhibit rotational disorder; refine using PART instructions in SHELXL .

Q. How to address regioselectivity in derivatizing the thiazole ring?

Methodological Answer:

- Directing Groups : Use –NH₂ to favor electrophilic substitution at C4/C5.

- Protection/Deprotection : Protect the amine with Boc groups before benzylation, then deprotect with TFA .

Q. How does pH affect the stability of this compound?

Methodological Answer:

属性

IUPAC Name |

5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTVOZBUYKWEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392018 | |

| Record name | 5-(3-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-40-9 | |

| Record name | 5-(3-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。